N-(2-对甲苯磺酰-1,2,3,4-四氢异喹啉-7-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

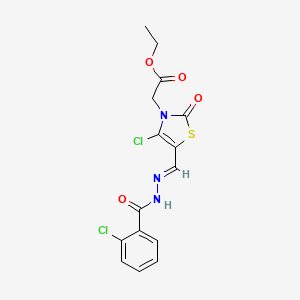

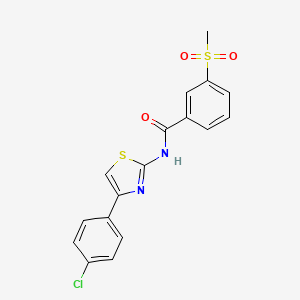

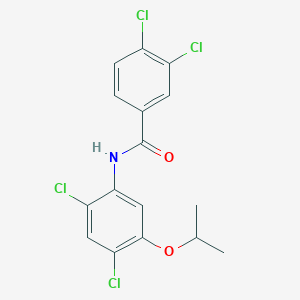

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of such compounds often involves the functionalization of tetrahydroisoquinolines . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” can be analyzed using techniques like NMR spectroscopy . The NMR data provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” and similar compounds often involve multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” can be determined using techniques like NMR spectroscopy . For instance, the compound has a melting point of 120–121 °C .科学研究应用

生化抑制剂应用

Blank 等人(1980)的研究重点是 1,2,3,4-四氢异喹啉-7-磺酰苯胺的合成,包括与 N-(2-甲苯磺酰基-1,2,3,4-四氢异喹啉-7-基)噻吩-2-磺酰胺相关的化合物,研究它们在体外抑制苯乙醇胺 N-甲基转移酶 (PNMT) 的能力。该研究确定了有效的抑制剂,提供了对 PNMT 抑制的结构要求的见解,PNMT 是肾上腺素生物合成中的关键酶 (Blank 等人,1980)。

有机合成应用

Consonni 等人(1996)报道了 N-磺酰基取代的氮杂邻二甲苯的 Diels-Alder 反应,该方法与包括四氢喹啉和喹啉衍生物在内的复杂杂环结构的合成有关。这项工作展示了 N-磺酰基取代化合物在促进重要杂环的区域选择性合成中的效用 (Consonni 等人,1996)。

药学中间体应用

Itô 和 Tanaka(1977)的研究探索了 N-磺酰基苯乙胺与醛缩合合成 N-磺酰基-1,2,3,4-四氢异喹啉,重点介绍了这些化合物作为合成潜在药物的中间体的作用。这项研究强调了 N-磺酰基-四氢异喹啉在药物开发过程中的多功能性 (Itô & Tanaka,1977)。

其他应用

进一步的研究扩展了这些应用,探索了与 N-(2-甲苯磺酰基-1,2,3,4-四氢异喹啉-7-基)噻吩-2-磺酰胺相关的化合物的合成、结构表征以及作为抑制剂或合成中间体的潜力。例如,Dong 等人(2010)的研究开发了将 N-甲苯磺酰基四氢异喹啉转化为异喹啉的有效方法,这一过程对于合成复杂有机分子具有重要意义 (Dong 等人,2010)。

未来方向

The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” and similar compounds could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . There is considerable research interest toward the synthesis of C (1)-substituted derivatives of tetrahydroisoquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities .

属性

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-4-8-19(9-5-15)29(25,26)22-11-10-16-6-7-18(13-17(16)14-22)21-28(23,24)20-3-2-12-27-20/h2-9,12-13,21H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQQSEUGJCIQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)

![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)